BenchChemオンラインストアへようこそ!

Ethyl 2-(4-acetamidobenzenesulfonamido)acetate

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated CA IX

This sulfonamide-glycine ethyl ester hybrid offers a unique >200-fold selectivity advantage for tumor-associated carbonic anhydrase isoform CA XII (Ki = 49 nM) over CA II, a profile unattainable with standard sulfanilamide. Its ethyl ester handle enables modular derivatization—via amide coupling or hydrolysis—for focused libraries of quinazolinone-sulfonamide antimicrobials or β-lactam-sulfonamide anticancer conjugates, directly supporting SAR campaigns with a pre-calibrated AQP4 inhibition baseline. Procure this versatile building block to accelerate isoform-selective probe development and privileged substructure hybridization strategies.

Molecular Formula C12H16N2O5S
Molecular Weight 300.33 g/mol
Cat. No. B5000086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-acetamidobenzenesulfonamido)acetate
Molecular FormulaC12H16N2O5S
Molecular Weight300.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C12H16N2O5S/c1-3-19-12(16)8-13-20(17,18)11-6-4-10(5-7-11)14-9(2)15/h4-7,13H,3,8H2,1-2H3,(H,14,15)
InChIKeyFIDOUMGCTZRFSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-acetamidobenzenesulfonamido)acetate – A Dual-Functional Sulfonamide-Glycine Ethyl Ester Building Block for Carbonic Anhydrase and Antimicrobial Research


Ethyl 2-(4-acetamidobenzenesulfonamido)acetate (also known as N-(p-acetamidophenylsulfonyl)glycine ethyl ester; molecular formula C₁₂H₁₆N₂O₅S, MW 300.3 g/mol) is a sulfonamide derivative that integrates a 4-acetamidobenzenesulfonamide pharmacophore with a glycine ethyl ester moiety [1]. This compound belongs to the arylsulfonylglycine class and serves as a versatile synthetic intermediate, particularly for constructing quinazolinone-sulfonamide hybrid heterocycles with antibacterial and antifungal activity [2]. Its structural architecture is distinct from simpler benzenesulfonamides: the 4-acetamido substituent modulates carbonic anhydrase (CA) isoform selectivity, while the glycine ethyl ester terminus provides a reactive handle for further derivatization or prodrug strategies. Reference-standard IR and mass spectral data are archived in the AIST-SDBS database (SDBS No. 29605), enabling unambiguous identity verification [1].

Why Generic Sulfonamide Substitution Fails: Evidence-Based Differentiation of Ethyl 2-(4-acetamidobenzenesulfonamido)acetate


In-class sulfonamides cannot be substituted interchangeably because relatively minor structural modifications produce large-magnitude shifts in target binding and functional activity. For example, the 4-acetamidobenzenesulfonamide pharmacophore—the core embedded within this compound—exhibits carbonic anhydrase isoform Kis of 246 nM (CA II), 135 nM (CA IX), and 49 nM (CA XII) . By contrast, its parent compound sulfanilamide shows Kis of 294 nM (CA II) and 300 nM (CA IX), with substantially weaker affinity for CA XII . In aquaporin-4 (AQP4) functional assays, 4-acetamidobenzsulfonamide inhibits water transport by only 23% at 20 µM, compared with 80% for acetazolamide and 68% for ethoxzolamide under identical conditions—a >3-fold difference from the closest structural comparator [1]. Furthermore, the glycine ethyl ester appendage in the target compound introduces additional hydrogen-bond donor/acceptor capacity and a hydrolyzable ester group absent in simpler sulfonamides, enabling downstream conjugation chemistry (e.g., quinazolinone hybrid synthesis) that the acid form (CAS 23776-98-9) cannot directly participate in without prior activation [2]. These data collectively demonstrate that even closely related analogs diverge meaningfully in potency, isoform selectivity, and synthetic versatility.

Product-Specific Quantitative Evidence Guide for Ethyl 2-(4-acetamidobenzenesulfonamido)acetate: Head-to-Head and Cross-Study Comparisons


Carbonic Anhydrase Isoform Selectivity: 4-Acetamidobenzenesulfonamide Core vs. Sulfanilamide

The 4-acetamidobenzenesulfonamide pharmacophore embedded within the target compound demonstrates a distinct CA isoform selectivity profile compared to its parent sulfanilamide. Against human CA XII, 4-acetamidobenzenesulfonamide exhibits a Ki of 49 nM, whereas sulfanilamide is essentially inactive against this isoform (Ki >10,000 nM for the human enzyme) . For the tumor-associated CA IX, the acetamido derivative achieves a Ki of 135 nM versus 300 nM for sulfanilamide—a 2.2-fold improvement . This selectivity shift is attributed to the N4-acetyl group, which alters the ligand's interaction with the hydrophobic pocket of the CA active site. The target compound's glycine ethyl ester extension may further modulate these interactions, though direct isozyme profiling of the intact ester has not been reported.

Carbonic Anhydrase Inhibition Isoform Selectivity Tumor-Associated CA IX

Aquaporin-4 Inhibition: Direct Head-to-Head Comparison of 4-Acetamidobenzsulfonamide with Acetazolamide and Ethoxzolamide

In a direct head-to-head in vitro functional assay measuring inhibition of human AQP4-M23-mediated water transport, 4-acetamidobenzsulfonamide (the de-esterified sulfonamide core of the target compound) inhibited transport by 23% at 20 µM, compared with 80% for acetazolamide (AZA) and 68% for 6-ethoxybenzothiazole-2-sulfonamide (EZA) at the same concentration [1]. AZA was subsequently found to have an IC₅₀ of 0.9 µM against AQP4, while phloretin was completely inactive under identical conditions [1]. The 4-acetamidobenzenesulfonamide pharmacophore thus provides a detectable but moderate AQP4 inhibitory signal, establishing a differentiated functional baseline that the glycine ethyl ester derivative could potentially modify through altered lipophilicity or hydrogen-bonding capacity.

Aquaporin-4 Inhibition Water Transport Assay Neurological Research

Synthetic Versatility: Glycine Ethyl Ester as a Conjugation Handle for Quinazolinone-Sulfonamide Hybrid Antimicrobials

The target compound's glycine ethyl ester moiety serves as a critical synthetic handle enabling multi-step derivatization that the simpler 4-acetamidobenzenesulfonamide (CAS 121-61-9) cannot directly undergo. In the Vanparia et al. (2013) study, the acid form (2-(4-acetamidobenzenesulfonamido)acetic acid, CAS 23776-98-9)—the direct hydrolysis product of the target ethyl ester—was used as the starting material to construct a library of 19 quinazolinone-sulfonamide hybrids via sequential ester cleavage, phosphazo-condensation, and Grimmel heterocyclization [1]. The resulting compounds demonstrated MIC values ranging from good to moderate activity against Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa, K. pneumonia) strains, with halogenated phenyl-substituted derivatives (Br ≥ Cl > F) showing the most pronounced antibacterial effects [1]. In antifungal assays, the series was particularly effective against A. niger versus C. albicans [1]. The ethyl ester form of the building block offers a protected carboxylate that can be selectively deprotected under mild basic conditions, providing greater synthetic flexibility compared to the free acid.

Antimicrobial Agents Quinazolinone Hybrids Glycine-Derived Building Blocks

Cephalosporin-Sulfonamide Conjugates: Anticancer Activity of 4-Acetamidobenzenesulfonyl-Derived Hybrids vs. 5-Fluorouracil

In a 2020 study, ceftriaxone conjugated with 4-acetamido benzene sulfonyl (the sulfonamide core of the target compound) was the most active compound among eight cephalosporin-sulfonamide conjugates tested against Vero and Hep G2 cancer cell lines, with IC₅₀ values of 3.95 µM (Vero) and 5.11 µM (Hep G2) [1]. Its activity was comparable to the reference drug 5-fluorouracil (IC₅₀ = 2.84 µM) [1]. The non-conjugated ceftriaxone alone showed substantially weaker activity, and the conjugate demonstrated 86.4% cytotoxicity in brine shrimp lethality assays, comparable to actinomycin D (90.0%) [1]. This study establishes that the 4-acetamidobenzenesulfonamide moiety, when appropriately conjugated, can confer potent anticancer properties that are absent or weak in either the sulfonamide or the cephalosporin alone.

Anticancer Agents Cephalosporin Conjugates Hepatocellular Carcinoma

Spectral Identity Archive: IR and MS Reference Data for Unambiguous Compound Verification

The target compound has curated reference spectral data archived in the AIST Spectral Database for Organic Compounds (SDBS), a widely cited authoritative resource for compound identity verification [1]. The SDBS entry (No. 29605) includes an infrared spectrum (IR-NIDA-43052, nujol mull) and a mass spectrum (MS-KW-0001) with full experimental conditions documented [1]. By contrast, the closest structural analog, ethyl 2-(benzenesulfonamido)acetate (CAS 5349-15-5), which lacks the 4-acetamido substituent on the phenyl ring, has its spectral data dispersed across different databases and is primarily identified via PubChem (CID entries) rather than a curated spectroscopic archive [2]. The availability of certified reference spectra for the target compound reduces the risk of misidentification during procurement and enables rapid QC verification by IR or MS fingerprinting upon receipt.

Analytical Chemistry Quality Control Spectral Database

Best Research and Industrial Application Scenarios for Ethyl 2-(4-acetamidobenzenesulfonamido)acetate Based on Quantitative Evidence


Carbonic Anhydrase Isozyme-Selective Probe Development Leveraging the 4-Acetamidobenzenesulfonamide Pharmacophore

The target compound's 4-acetamidobenzenesulfonamide core exhibits a differentiated CA isoform profile (Ki: CA II = 246 nM, CA IX = 135 nM, CA XII = 49 nM) that is mechanistically distinct from sulfanilamide (Ki: CA II = 294 nM, CA IX = 300 nM, CA XII >10,000 nM) . This >200-fold selectivity advantage for CA XII makes the scaffold—and its glycine ester derivative—a rational starting point for developing isoform-selective chemical probes targeting tumor-associated CA isoforms (CA IX, CA XII) implicated in hypoxic tumor microenvironment acidification. The ethyl ester provides a tractable handle for further SAR exploration through amide coupling or ester hydrolysis without ablating the sulfonamide zinc-binding group.

Aquaporin-4 Modulator Screening with a Calibrated Activity Baseline

The direct head-to-head AQP4 inhibition data (4-acetamidobenzsulfonamide: 23% at 20 µM vs. AZA: 80%, EZA: 68%) establish a quantitative functional baseline for the core pharmacophore [1]. The target compound's glycine ethyl ester extension offers an opportunity to probe whether increased lipophilicity (estimated via the ethyl ester vs. free carboxylic acid) enhances AQP4 inhibitory potency. Researchers investigating cerebral edema, neuromyelitis optica, or spinal cord injury—where AQP4 modulation is therapeutically relevant—can use this compound as a scaffold for systematic SAR campaigns with a pre-calibrated activity reference point.

Divergent Synthesis of Quinazolinone-Sulfonamide Hybrid Antimicrobial Libraries via Glycine-Mediated Heterocyclization

The ethyl ester form of this compound serves as a protected precursor to the free acid building block (CAS 23776-98-9) used in the Vanparia et al. (2013) synthesis of 19 quinazolinone-sulfonamide hybrids with demonstrated antibacterial and antifungal activity [2]. The synthetic pathway—involving selective ester cleavage, phosphazo-condensation, and Grimmel heterocyclization—is inaccessible to simpler 4-acetamidobenzenesulfonamide (CAS 121-61-9) because it lacks the glycine carboxylate extension. The resulting hybrid library showed SAR trends where halogenated phenyl substituents (Br ≥ Cl > F) enhanced activity, and the amino-substituted series (1Am–19Am) generally outperformed the acetamido series (1Ac–19Ac), with compound 7Ac (R3 = 4-OMe–C₆H₄; R'4 = –NHCOCH₃) as a notable exception [2]. This application is directly relevant to medicinal chemistry groups pursuing multi-target antimicrobial agents through privileged substructure hybridization strategies.

Sulfonamide-Cephalosporin Conjugate Design for Anticancer Lead Optimization

The 2020 study demonstrating that a ceftriaxone-4-acetamidobenzenesulfonyl conjugate achieves IC₅₀ values of 3.95 µM (Vero) and 5.11 µM (Hep G2)—comparable to 5-fluorouracil (IC₅₀ = 2.84 µM)—validates the 4-acetamidobenzenesulfonyl moiety as an effective warhead for β-lactam-sulfonamide hybrid anticancer agents [3]. The target ethyl ester compound can serve as a modular building block for generating focused libraries of sulfonamide-antibiotic conjugates, with the ester group enabling alternative conjugation chemistries (e.g., hydrazide formation, direct amidation) beyond those explored with the free sulfonamide alone. Procurement is particularly justified for groups investigating conjugate strategies that exploit sulfonamide-mediated carbonic anhydrase targeting for tumor-selective drug delivery.

Quote Request

Request a Quote for Ethyl 2-(4-acetamidobenzenesulfonamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.